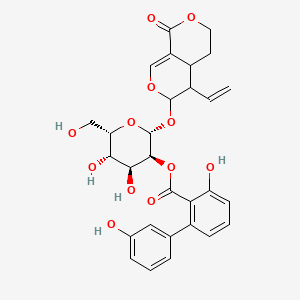
Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Red 194 is a heterobifunctional reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton. This dye is known for its bright red color, high fixation efficiency, and excellent fastness properties, making it a popular choice for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reactive Red 194 is synthesized through a series of chemical reactions involving the coupling of diazotized aromatic amines with reactive groups. The synthesis typically involves the following steps:
Diazotization: An aromatic amine is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a naphthol derivative, to form the azo dye.
Introduction of Reactive Groups: The azo dye is further reacted with reactive groups such as monochlorotriazine and vinyl sulfone to form the final product, Reactive Red 194.
Industrial Production Methods
In industrial settings, the production of Reactive Red 194 involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is typically isolated by filtration, washed, and dried before being packaged for use.
Chemical Reactions Analysis
Types of Reactions
Reactive Red 194 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The monochlorotriazine group in Reactive Red 194 can undergo nucleophilic substitution reactions with nucleophiles such as hydroxyl groups in cellulose fibers.
Nucleophilic Addition: The vinyl sulfone group can undergo nucleophilic addition reactions with nucleophiles such as amino groups in fibers.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically occurs under alkaline conditions with the presence of sodium hydroxide.
Nucleophilic Addition: This reaction occurs under neutral or slightly alkaline conditions.
Major Products Formed
The major products formed from these reactions are covalently bonded dye-fiber complexes, which result in the dye being permanently fixed to the fiber.
Scientific Research Applications
Reactive Red 194 has a wide range of scientific research applications, including:
Textile Industry: It is extensively used for dyeing cotton and other cellulosic fibers due to its high fixation efficiency and excellent fastness properties.
Environmental Studies: Research on the removal of Reactive Red 194 from wastewater using various treatment methods, such as adsorption and advanced oxidation processes, is ongoing.
Analytical Chemistry: It is used as a model compound in studies involving the analysis and detection of reactive dyes in complex mixtures.
Mechanism of Action
The mechanism of action of Reactive Red 194 involves the formation of covalent bonds between the dye and the fiber. The monochlorotriazine group reacts with hydroxyl groups in cellulose fibers through nucleophilic substitution, while the vinyl sulfone group reacts with amino groups through nucleophilic addition. These reactions result in the dye being permanently fixed to the fiber, providing excellent wash and light fastness.
Comparison with Similar Compounds
Reactive Red 194 is unique due to its heterobifunctional nature, containing both monochlorotriazine and vinyl sulfone reactive groups. This dual functionality provides higher fixation efficiency and better fastness properties compared to dyes with a single reactive group.
Similar Compounds
Reactive Red 195: Similar in structure but may have different reactive groups.
Reactive Yellow 145: Another heterobifunctional dye with different chromophore and reactive groups.
Reactive Blue 194: A heterobifunctional dye with a different chromophore but similar reactive groups.
Reactive Red 194 stands out due to its specific combination of reactive groups, making it highly effective for dyeing cellulosic fibers.
Properties
CAS No. |
23354-52-1 |
|---|---|
Molecular Formula |
C27H18ClN7Na4O16S5 |
Molecular Weight |
984.2 g/mol |
IUPAC Name |
tetrasodium;5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-15-4-3-5-16(12-15)52(37,38)9-8-51-56(48,49)50)33-27(32-25)30-19-13-17(53(39,40)41)10-14-11-21(55(45,46)47)23(24(36)22(14)19)35-34-18-6-1-2-7-20(18)54(42,43)44;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 |
InChI Key |
VEJNUEOLNOYTLZ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






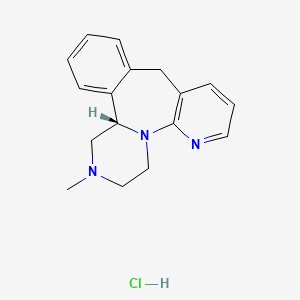
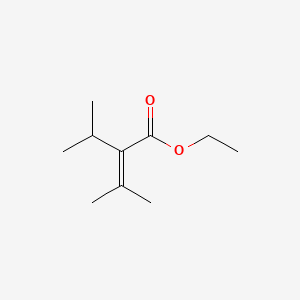
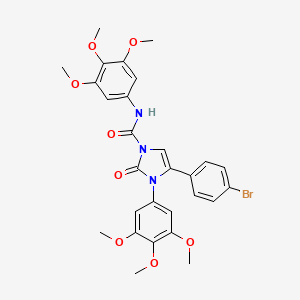
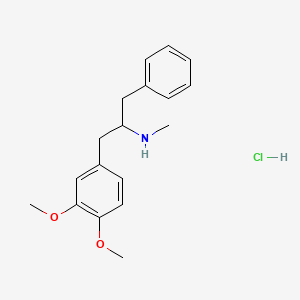

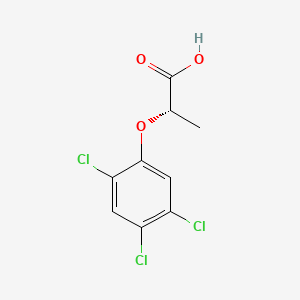
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide](/img/structure/B12764674.png)

